N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)amino]-2-oxoethyl]pyrazole-3-carboxamide
Overview
Description
N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)amino]-2-oxoethyl]pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both oxazole and pyrazole rings, which are known for their biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)amino]-2-oxoethyl]pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and pyrazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents such as EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)amino]-2-oxoethyl]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Common in modifying the functional groups attached to the oxazole or pyrazole rings.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halides or alkyl chains.
Scientific Research Applications
N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)amino]-2-oxoethyl]pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)amino]-2-oxoethyl]pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another compound with a complex structure used in peptide synthesis.
N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride: Commonly used as a coupling agent in organic synthesis.
Uniqueness
N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)amino]-2-oxoethyl]pyrazole-3-carboxamide stands out due to its dual oxazole and pyrazole rings, which confer unique reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and makes it a valuable target for further research and development.
Properties
IUPAC Name |
N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)amino]-2-oxoethyl]pyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O4/c1-8-14(10(3)25-20-8)17-13(23)7-22-6-5-12(19-22)16(24)18-15-9(2)21-26-11(15)4/h5-6H,7H2,1-4H3,(H,17,23)(H,18,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWSJSRMJGXVAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)NC(=O)CN2C=CC(=N2)C(=O)NC3=C(ON=C3C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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